![molecular formula C12H7BrF3N B1437939 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine CAS No. 675589-94-3](/img/structure/B1437939.png)
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine
Overview
Description
“3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is a chemical compound with the empirical formula C7H4BrF3O . It is a solid substance and is considered hazardous .
Synthesis Analysis
The synthesis of “3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is characterized by the presence of a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” include a molecular weight of 241.005, a density of 1.8±0.1 g/cm3, a boiling point of 223.6±35.0 °C at 760 mmHg, and a flash point of 89.0±25.9 °C .
Scientific Research Applications
Pharmaceutical Research
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine is a compound that has potential applications in pharmaceutical research. Compounds containing the trifluoromethylpyridine (TFMP) sub-structure are being investigated for use as antivirals or antitumor agents, with some already approved and others undergoing clinical trials .
Organic Synthesis
This compound can be used in organic synthesis, particularly in the preparation of other complex molecules. It can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine is the respiratory system . The compound interacts with the respiratory system, causing changes that can lead to various effects.
Mode of Action
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine . This reaction results in the formation of new carbon-carbon bonds, which can have significant downstream effects on various biochemical processes.
Result of Action
The molecular and cellular effects of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine’s action are primarily related to its impact on the respiratory system . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine. For instance, the compound should be prevented from entering drains to avoid environmental contamination . .
properties
IUPAC Name |
3-bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-2-1-3-10(4-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZSCTXKJONHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652069 | |
Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
675589-94-3 | |
Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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